molecular formula C24H28N2O5S B2388924 3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide CAS No. 536734-37-9

3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No. B2388924
CAS RN: 536734-37-9
M. Wt: 456.56
InChI Key: JSPMLQZNMSLIAL-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a compound with potential applications in scientific research.

Scientific Research Applications

Antidiabetic Agent Research

A study by Nomura et al. (1999) explored derivatives of benzamide, including those similar to 3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide, for their potential as antidiabetic agents. They identified KRP-297, a structurally related compound, as a candidate drug for treating diabetes mellitus (Nomura et al., 1999).

Anticancer Activity

Ravinaik et al. (2021) synthesized and evaluated a series of benzamide derivatives for anticancer activity against various cancer cell lines. Their findings indicated that these compounds, structurally related to the subject chemical, showed moderate to excellent anticancer activities, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing resemblance in structure to 3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide. These compounds were found to act as COX-1/COX-2 inhibitors and displayed significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial Applications

Chawla (2016) investigated the antimicrobial activity of thiazole derivatives, similar to the compound . The study showed that derivatives with electron-donating groups like methoxy exhibited significant antimicrobial activity (Chawla, 2016).

Nematocidal Activity

Liu et al. (2022) synthesized 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, structurally related to the target compound, and evaluated their nematocidal activities. They found that some compounds showed promising activity against Bursaphelenchus xylophilus, a harmful nematode (Liu et al., 2022).

properties

IUPAC Name

3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S/c1-6-29-19-13-17(14-20(30-7-2)22(19)31-8-3)23(27)26-24-25-21(15(4)32-24)16-9-11-18(28-5)12-10-16/h9-14H,6-8H2,1-5H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPMLQZNMSLIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

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